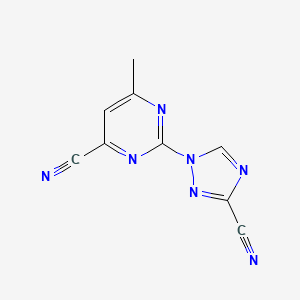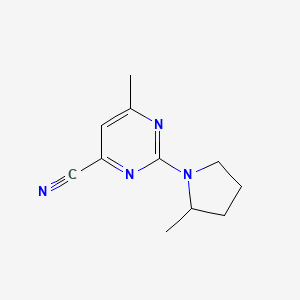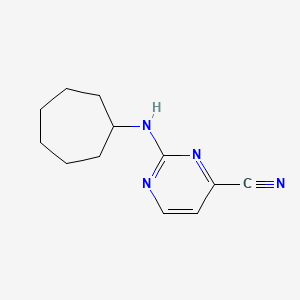
2-(Cycloheptylamino)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cycloheptylamino)pyrimidine-4-carbonitrile is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative with a cycloheptylamine group and a carbonitrile group attached to it.
Scientific Research Applications
2-(Cycloheptylamino)pyrimidine-4-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Cycloheptylamino)pyrimidine-4-carbonitrile has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Cycloheptylamino)pyrimidine-4-carbonitrile in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its unknown mechanism of action, which requires further investigation.
Future Directions
There are several future directions for the study of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile. One potential direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases, should be explored.
Synthesis Methods
The synthesis of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile involves a multistep process. The first step involves the reaction of cycloheptylamine with ethyl acetoacetate to form 2-(cycloheptylamino)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of this intermediate with guanidine to form 2-(cycloheptylamino)-4,6-dioxo-5-nitro-1,2,3,4-tetrahydropyrimidine. Finally, the reduction of the nitro group in the presence of a palladium catalyst and hydrogen gas leads to the formation of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile.
properties
IUPAC Name |
2-(cycloheptylamino)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-11-7-8-14-12(16-11)15-10-5-3-1-2-4-6-10/h7-8,10H,1-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYVFWDZVNPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptylamino)pyrimidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
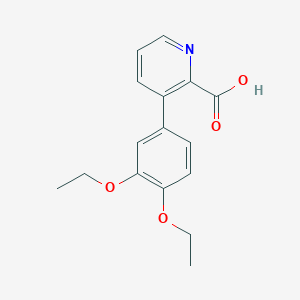
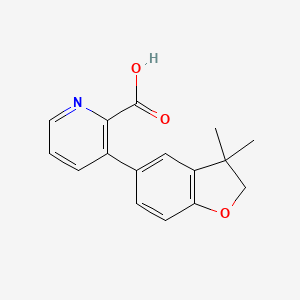
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
